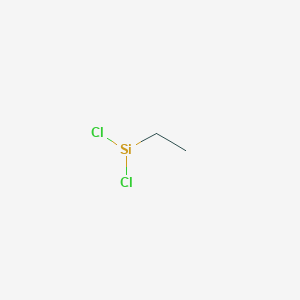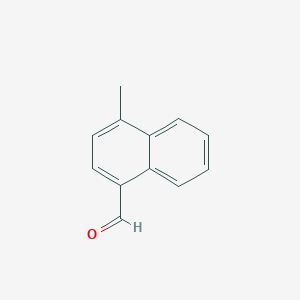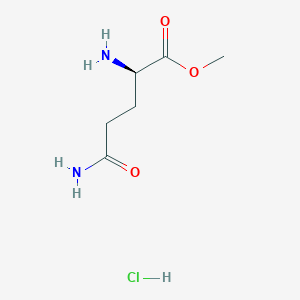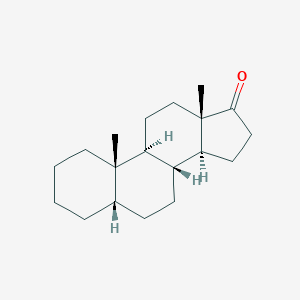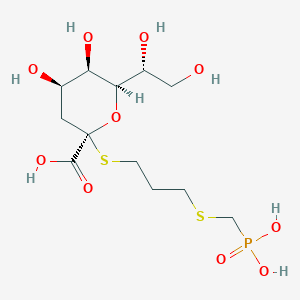
beta-Kdo thioglycoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Kdo thioglycoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Beta-Kdo thioglycoside is a type of thioglycoside that is derived from the sugar molecule 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Thioglycosides are a class of organic compounds that contain a sulfur atom bonded to a sugar molecule. Beta-Kdo thioglycoside has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of beta-beta-Kdo thioglycoside thioglycoside is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects:
Beta-beta-Kdo thioglycoside thioglycoside has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases and phosphatases. Beta-beta-Kdo thioglycoside thioglycoside has also been found to interact with various proteins, including Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Beta-beta-Kdo thioglycoside thioglycoside has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high yield makes it a cost-effective option. Beta-beta-Kdo thioglycoside thioglycoside is also stable under a wide range of conditions, making it suitable for use in various experiments. However, beta-beta-Kdo thioglycoside thioglycoside has some limitations, including its potential toxicity and the limited availability of commercial sources.
Orientations Futures
There are several future directions for research on beta-beta-Kdo thioglycoside thioglycoside. One potential area of research is the development of new synthesis methods that can yield higher purity beta-beta-Kdo thioglycoside thioglycoside. Another area of research is the study of the interactions between beta-beta-Kdo thioglycoside thioglycoside and various proteins and enzymes in the body. This research could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to fully understand the mechanism of action of beta-beta-Kdo thioglycoside thioglycoside and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of beta-beta-Kdo thioglycoside thioglycoside involves the use of various chemical reactions. The most commonly used method for synthesizing beta-beta-Kdo thioglycoside thioglycoside is the reaction of beta-Kdo thioglycoside with 2,2'-dithiodipyridine in the presence of a Lewis acid catalyst. This reaction results in the formation of beta-beta-Kdo thioglycoside thioglycoside with a high yield.
Applications De Recherche Scientifique
Beta-beta-Kdo thioglycoside thioglycoside has been extensively studied for its potential applications in scientific research. One of the most significant applications of beta-beta-Kdo thioglycoside thioglycoside is in the study of bacterial lipopolysaccharides (LPS). Beta-beta-Kdo thioglycoside thioglycoside is a component of LPS, and its synthesis has allowed researchers to study the structure and function of LPS in greater detail.
Propriétés
Numéro CAS |
131853-21-9 |
|---|---|
Nom du produit |
beta-Kdo thioglycoside |
Formule moléculaire |
C12H23O10PS2 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
Clé InChI |
AYIOJQCPSDUSRV-SANCVJEGSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
SMILES canonique |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Synonymes |
3-deoxy-beta-manno-2-octulosonic acid thioglycoside beta-KDO thioglycoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




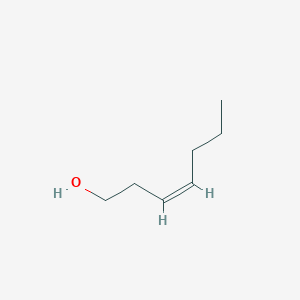

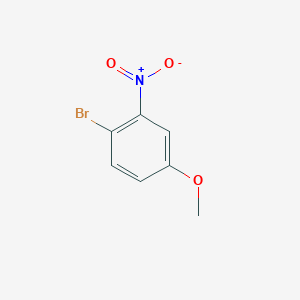
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
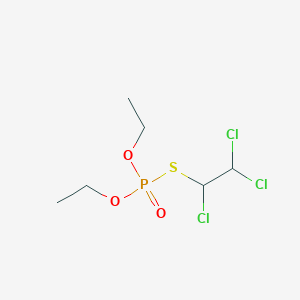
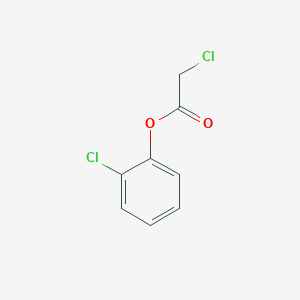
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
